5-((benzylthio)methyl)isoxazol-3(2H)-one
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Overview
Description
5-((Benzylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of isoxazole derivatives with benzylthiol. One common method includes the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution on the isoxazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((Benzylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolidines.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Benzylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((benzylthio)methyl)isoxazol-3(2H)-one largely depends on its interaction with biological targets. The benzylthio group can interact with enzyme active sites, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-isoxazolamine: Another isoxazole derivative with different substituents, affecting its reactivity and applications.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar isoxazole cores but different functional groups, used in enzyme inhibition studies.
Uniqueness
5-((Benzylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
Properties
CAS No. |
89660-73-1 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(benzylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO2S/c13-11-6-10(14-12-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI Key |
QRJDMCZOTZHIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
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